Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a white to yellow solid and is known for its applications in various scientific research fields .
Vorbereitungsmethoden
The synthesis of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate: Similar in structure but with different positional isomers.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
502842-14-0 |
---|---|
Molekularformel |
C12H17BrClNO2 |
Molekulargewicht |
322.62 g/mol |
IUPAC-Name |
ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13;/h4-6,11H,3,7,14H2,1-2H3;1H |
InChI-Schlüssel |
OUYLUDVIOZZVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.